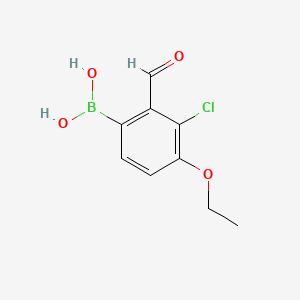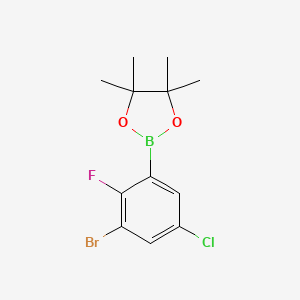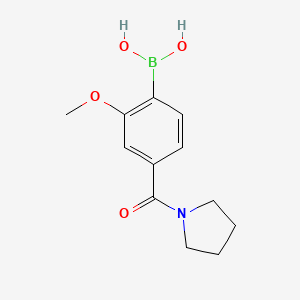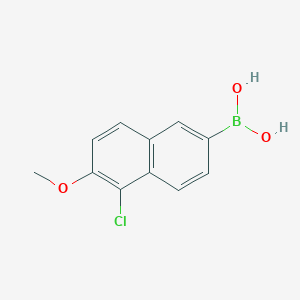
4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester is a chemical compound characterized by the presence of a boronic acid group and a trifluoromethoxy group on a phenyl ring. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst.
Substitution Reactions: The phenyl ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium on carbon.
Solvents: Organic solvents such as toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are often used.
Temperature and Pressure: Reactions are typically conducted at elevated temperatures and under an inert atmosphere to prevent oxidation.
Major Products Formed:
Coupling Products: The primary product of the Suzuki-Miyaura coupling is the biaryl compound formed by the union of the two aryl groups.
Oxidation Products: Boronic esters are formed when the boronic acid group is oxidized.
Substitution Products: Nitro or halogenated derivatives of the phenyl ring can be produced.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. Its utility in the Suzuki-Miyaura coupling makes it valuable for constructing complex organic molecules.
Biology: In biological research, the compound can be used to label or modify biomolecules, facilitating studies on protein interactions and cellular processes.
Medicine: The compound's ability to form carbon-carbon bonds is useful in the synthesis of pharmaceuticals, including potential drug candidates for various diseases.
Industry: The compound is employed in the chemical industry for the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism by which 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with electrophilic species to form carbon-carbon bonds. The trifluoromethoxy group enhances the reactivity of the phenyl ring, making the compound more effective in these reactions.
Molecular Targets and Pathways:
Palladium-Catalyzed Reactions: The compound interacts with palladium catalysts to facilitate the formation of biaryl compounds.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, targeting specific positions on the ring.
Vergleich Mit ähnlichen Verbindungen
Boronic Acids: Other boronic acids, such as phenylboronic acid and pinacol boronic acid, are structurally similar but lack the trifluoromethoxy group.
Trifluoromethoxy Compounds: Compounds containing the trifluoromethoxy group, such as trifluoromethoxybenzene, share the trifluoromethoxy moiety but lack the boronic acid functionality.
Uniqueness: The combination of the boronic acid group and the trifluoromethoxy group in 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester provides unique reactivity and utility in cross-coupling reactions, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(18)7-10(9)19-13(15,16)17/h5-7,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVDMNUJMKYEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














